N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Overview
Description
N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 5-bromofuran-2-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) typically involves the reaction of 5-bromofuran-2-carboxylic acid with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 5-bromofuran-2-carboxylic acid: This is achieved by converting it into an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation reaction: The activated 5-bromofuran-2-carboxylic acid is then reacted with benzene-1,4-diamine in the presence of a base such as triethylamine (TEA) to form N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms in the furan rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The furan rings can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their potential use as drugs or drug intermediates.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N,N’-benzene-1,4-diylbis(5-chlorofuran-2-carboxamide): Similar structure but with chlorine atoms instead of bromine.
N,N’-benzene-1,4-diylbis(5-methylfuran-2-carboxamide): Similar structure but with methyl groups instead of bromine.
Uniqueness
N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) is unique due to the presence of bromine atoms, which can influence its reactivity and properties. The bromine atoms can participate in specific interactions and reactions that are not possible with other substituents.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O4/c17-13-7-5-11(23-13)15(21)19-9-1-2-10(4-3-9)20-16(22)12-6-8-14(18)24-12/h1-8H,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNOUPOPOZVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360409 | |
Record name | ST50920754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-48-8 | |
Record name | ST50920754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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